Cas no 90-91-5 (acetamide, 2,2-dichloro-n-(.beta.-hydroxy-.alpha.-(hydroxymethyl)-p-(methylsulfonyl)phenethyl)-,d-threo-(+))

90-91-5 structure
Nome del prodotto:acetamide, 2,2-dichloro-n-(.beta.-hydroxy-.alpha.-(hydroxymethyl)-p-(methylsulfonyl)phenethyl)-,d-threo-(+)
acetamide, 2,2-dichloro-n-(.beta.-hydroxy-.alpha.-(hydroxymethyl)-p-(methylsulfonyl)phenethyl)-,d-threo-(+) Proprietà chimiche e fisiche
Nomi e identificatori
-
- acetamide, 2,2-dichloro-n-(.beta.-hydroxy-.alpha.-(hydroxymethyl)-p-(methylsulfonyl)phenethyl)-,d-threo-(+)
- 2,2-Dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)pheny l]ethyl)acetamide
- Aza-ATP
- DTXSID10964902
- [[(2R,3S,4R,5R)-5-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 1,N(6)-Etheno-2-aza-adenosine triphosphate
- 2-Aza-1,N6-etheno-adenosine triphosphate
- 3H-Diimidazo(1,2-c:4',5'-e)(1,2,3)triazine, 3-(5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-ribofuranosyl)-
- 90-91-5
- 3-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3H-diimidazo[1,2-c:4',5'-e][1,2,3]triazine
- 2-Aza-1,N6-etheno ATP
- Aza-epsilon-ATP
- 50663-89-3
-
- Inchi: InChI=1S/C11H15N6O13P3/c18-7-5(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-11(8(7)19)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/t5-,7-,8-,11-/m1/s1
- Chiave InChI: WRRKCDBMZMTATQ-IOSLPCCCSA-N
- Sorrisi: C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Proprietà calcolate
- Massa esatta: 531.991
- Massa monoisotopica: 531.991
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 33
- Conta legami ruotabili: 8
- Complessità: 879
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 270Ų
- XLogP3: -5.8
Proprietà sperimentali
- Densità: 2.67
- Indice di rifrazione: 1.965
acetamide, 2,2-dichloro-n-(.beta.-hydroxy-.alpha.-(hydroxymethyl)-p-(methylsulfonyl)phenethyl)-,d-threo-(+) Letteratura correlata
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
90-91-5 (acetamide, 2,2-dichloro-n-(.beta.-hydroxy-.alpha.-(hydroxymethyl)-p-(methylsulfonyl)phenethyl)-,d-threo-(+)) Prodotti correlati
- 1186298-86-1(3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 287407-02-7(4-(3-bromoprop-1-yn-1-yl)phenol)
- 2171540-43-3(2-({3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}oxy)propanoic acid)
- 1780400-04-5(7-(piperidin-4-yl)methyl-1H-indole)
- 1164477-18-2((2E)-3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid)
- 1204234-40-1(Methyl 3-((trifluoromethyl)thio)picolinate)
- 942033-95-6(1-(2,6-dimethylphenyl)-4-(pyrrolidine-1-sulfonyl)piperazine)
- 1009086-43-4(2-({2-[2-(2-Acetamidoethoxy)ethoxy]ethyl}amino)acetic acid)
- 322406-50-8(N-Benzyl-2-methylcyclohexan-1-amine)
- 1071536-21-4((2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic Acid)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
